molecular formula C4H7LiO4 B1437120 2,4-Dihydroxybutanoic acid lithium CAS No. 170033-68-8

2,4-Dihydroxybutanoic acid lithium

Cat. No.: B1437120
CAS No.: 170033-68-8
M. Wt: 126.1 g/mol
InChI Key: PJHHPJLVTCAOHC-UHFFFAOYSA-M
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Description

2,4-Dihydroxybutanoic acid lithium is a high-purity chemical compound supplied for advanced laboratory research. With the molecular formula C4H7LiO4 and a molecular weight of 126.04 g/mol , this lithium salt is characterized for consistency in experimental settings. Lithium's role in biomedical research is extensive, particularly in the study of bipolar disorder, where it serves as a cornerstone for investigating therapeutic mechanisms . Although the specific applications of this compound are an active area of scientific inquiry, lithium compounds, in general, are known to influence key cellular pathways. Research into lithium's mechanism suggests it modulates critical second messenger systems, such as inositol phospholipid and glycogen synthase kinase-3beta (GSK-3β) signaling . Furthermore, lithium is recognized for its neuroprotective properties, which may be linked to its ability to increase the expression of protective factors like brain-derived neurotrophic factor (BDNF) and to reduce apoptosis . This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols when handling this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHPJLVTCAOHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(CO)C(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7LiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Biomass Derived Platform Chemicals

The drive to transition from a fossil fuel-based economy to one founded on renewable resources has placed significant emphasis on the development of biomass-derived platform chemicals. These are molecules derived from biological sources that can be converted into a wide array of valuable products. 2,4-Dihydroxybutanoic acid (DHB) is a prime example of such a chemical. anr.fr

Initially investigated as a precursor for the chemical synthesis of the methionine analogue 2-hydroxy-4-(methylthio)butyrate (HMTB), which is used in animal nutrition, DHB is now recognized for its broader potential as a sustainable platform chemical. anr.frrsc.orgacs.org Its importance lies in its functionality—possessing two hydroxyl groups and a carboxylic acid group—which allows for a range of chemical transformations into bio-based products for the chemical and pharmaceutical industries. anr.fracs.org

Researchers have successfully engineered microbial systems to produce DHB from renewable feedstocks like sugars and even single-carbon compounds like methanol (B129727). anr.frrsc.orgrsc.org This bio-based production is a key aspect of the "Bioeconomy," which aims to utilize renewable carbon sources to create environmentally friendly fuels and chemicals. anr.fr

Academic Significance As a Chiral Building Block and Advanced Intermediate

The presence of a chiral center at the second carbon position gives 2,4-Dihydroxybutanoic acid significant academic importance as a chiral building block. Chiral molecules exist in non-superimposable mirror-image forms (enantiomers), and the ability to selectively synthesize one enantiomer is crucial in the production of pharmaceuticals and other bioactive compounds. The (S)-enantiomer of 2,4-Dihydroxybutanoic acid lithium salt, for instance, is noted as a building block in the synthesis of various compounds. chemicalbook.comlabshake.com

The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. uh.edursc.orgyoutube.com While not a classical member of the chiral pool in the same vein as amino acids or sugars, the biotechnological production of specific enantiomers of DHB from renewable resources effectively positions it as a valuable addition to this synthetic toolbox. anr.fr

As an advanced intermediate, DHB provides a C4 platform with multiple reactive sites. Its structure is particularly valuable for the synthesis of polyhydroxylated alkaloids and other complex natural products. rsc.org The ability to produce DHB through synthetic metabolic pathways that are not found in nature further underscores its role as a novel and versatile intermediate in organic synthesis. nih.govresearchgate.net

Overview of Current Research Trajectories

Chemical Synthesis Routes

Chemical synthesis offers versatile approaches to produce 2,4-dihydroxybutanoic acid and its derivatives, allowing for precise control over the molecular structure.

Enantioselective Synthesis Strategies

The biological activity of many molecules is dependent on their specific three-dimensional structure. Enantioselective synthesis strategies are therefore crucial for producing specific stereoisomers of 2,4-dihydroxybutanoic acid. These methods often employ chiral starting materials or asymmetric catalysts to control the stereochemical outcome of the reaction.

Derivatization from Malic Acid and Related Precursors

A common strategy for synthesizing 2,4-dihydroxybutanoic acid involves the derivatization of readily available and chiral precursors like malic acid. One reported pathway involves activating the terminal carboxyl group of malic acid, followed by a two-step reduction to yield 2,4-DHB. rsc.org However, this particular method has been noted to produce only trace amounts of the final product. rsc.org

Role of Alkali Metal Borohydrides, Specifically Lithium Borohydride (B1222165), in Reduction and Functionalization

Alkali metal borohydrides are key reagents in the synthesis of 2,4-dihydroxybutanoic acid, particularly in the reduction of carboxylic acid and ester functional groups. Lithium borohydride (LiBH₄) is a potent reducing agent, stronger than sodium borohydride but generally safer to handle than lithium aluminium hydride. wikipedia.orgborates.today Its higher reactivity is partly due to the lithium cation's ability to polarize the carbonyl group, making it more susceptible to nucleophilic attack by the hydride. borates.today Lithium borohydride is effective in reducing esters to alcohols and can be used in aprotic solvents like tetrahydrofuran. wikipedia.orgclockss.orgcommonorganicchemistry.com While it is a powerful reagent, it does not typically reduce nitro groups, carbamic acids, or secondary and tertiary amides. wikipedia.org

Table 1: Comparison of Common Hydride Reducing Agents
Reducing AgentChemical FormulaReactivityCommon Applications
Sodium BorohydrideNaBH₄WeakerReduction of aldehydes and ketones
Lithium BorohydrideLiBH₄Stronger than NaBH₄Reduction of esters to alcohols
Lithium Aluminium HydrideLiAlH₄StrongestReduction of carboxylic acids, esters, and amides

Preparation of Orthogonally Protected Derivatives for Selective Functionalization

To achieve selective chemical modifications at different positions of the 2,4-dihydroxybutanoic acid molecule, chemists employ orthogonally protected derivatives. This strategy involves the use of different protecting groups that can be removed under distinct chemical conditions. This allows for the selective deprotection and subsequent functionalization of one hydroxyl group while the other remains protected, enabling the synthesis of complex and specifically tailored derivatives.

Biocatalytic and Biosynthetic Production of 2,4-Dihydroxybutanoic Acid

In addition to chemical synthesis, biocatalytic and biosynthetic methods are being developed for the production of 2,4-dihydroxybutanoic acid. These approaches often utilize engineered microorganisms and offer the potential for more sustainable and environmentally friendly production processes.

Engineered Microbial Systems for De Novo Biosynthesis (e.g., Escherichia coli)

Escherichia coli is a commonly used host organism for the de novo biosynthesis of 2,4-dihydroxybutanoic acid. acs.orgrsc.orgbohrium.com Researchers have successfully engineered E. coli to produce DHB from various carbon sources, including glucose, ethylene (B1197577) glycol, and a mixture of methanol and glucose. acs.orgrsc.orgnih.gov

Several synthetic metabolic pathways have been constructed in E. coli to achieve DHB production. One such pathway starts from the natural amino acid homoserine. rsc.orgnih.gov This two-step process involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB. nih.gov Fed-batch cultivation of an engineered E. coli strain overproducing homoserine and expressing the necessary enzymes resulted in a production of 5.3 g/L of DHB. nih.gov

Another approach utilizes a pathway inspired by the natural homoserine pathway, extending it with additional enzymatic steps. researchgate.net This route has also been a focus for optimization through protein engineering to improve the efficiency of the involved enzymes. researchgate.net

A different strategy involves the biosynthesis of DHB from glucose and methanol. rsc.orgbohrium.com In this pathway, methanol is first converted to formaldehyde (B43269), which then condenses with pyruvate (B1213749) to form the key intermediate, 2-keto-4-hydroxybutyric acid. rsc.orgbohrium.com This intermediate is subsequently reduced to DHB. rsc.orgbohrium.com Through systematic metabolic engineering, including the screening of more active enzymes and the deletion of competing pathways, a production of 14.6 g/L of DHB was achieved in a 5 L bioreactor. bohrium.com

A redox-balanced pathway has also been developed, utilizing the native metabolic route of E. coli derived from L-homoserine. acs.org By deleting competing pathways and enhancing the biosynthetic pathway, an engineered strain produced 22.0 g/L of DHB in a fed-batch bioreactor, which is the highest reported yield from glucose. acs.org

Furthermore, a five-step synthetic pathway has been designed to produce DHB from ethylene glycol, a non-food feedstock. nih.gov This pathway, expressed in E. coli, yielded 0.8 g/L of DHB from ethylene glycol. nih.gov

Table 2: Examples of Engineered E. coli Strains for 2,4-Dihydroxybutanoic Acid Production
Starting Material(s)Key Pathway/StrategyReported TiterReference
HomoserineTwo-step pathway: deamination and reduction5.3 g/L nih.gov
Methanol and GlucoseMethanol assimilation pathway14.6 g/L bohrium.com
GlucoseRedox-balanced L-homoserine derived pathway22.0 g/L acs.org
Ethylene GlycolFive-step synthetic pathway0.8 g/L nih.gov

Metabolic Pathway Engineering for Enhanced Production

Metabolic pathway engineering has been instrumental in developing microbial strains, primarily Escherichia coli, for the efficient production of 2,4-dihydroxybutanoic acid (2,4-DHB), a valuable precursor for chemicals like the methionine analog 2-hydroxy-4-(methylthio)butyrate. nih.govfrontiersin.org Since no natural metabolic route for 2,4-DHB synthesis from common sugars exists, researchers have conceived and implemented several artificial biosynthetic pathways. nih.govnih.gov

One successful strategy involves a two-step pathway that converts the natural amino acid L-homoserine to 2,4-DHB. nih.gov This pathway first uses a homoserine transaminase to deaminate homoserine, yielding 2-oxo-4-hydroxybutyrate (OHB). nih.gov Subsequently, an OHB reductase catalyzes the reduction of OHB to 2,4-DHB. nih.gov Fed-batch cultivation of a homoserine-overproducing E. coli strain expressing these enzymes has resulted in the production of 5.3 g/L of 2,4-DHB. nih.gov

Another innovative approach utilizes a three-step pathway starting from the Krebs cycle intermediate, malate. nih.gov This pathway involves the novel activities of malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase. nih.gov An engineered E. coli strain implementing this pathway produced 1.8 g/L of 2,4-DHB from glucose, demonstrating the feasibility of channeling central metabolites towards the synthesis of this non-natural compound. nih.gov

More recently, a novel biosynthetic pathway was developed in E. coli using a mixture of glucose and methanol as feedstocks. rsc.orgrsc.org This process involves the oxidation of methanol to formaldehyde, the condensation of formaldehyde with pyruvate to form the key intermediate 2-keto-4-hydroxybutyric acid, and its subsequent reduction to 2,4-DHB. rsc.orgrsc.org To enhance the production of 2,4-DHB, several metabolic engineering strategies were employed:

Enhancing Precursor Supply: Genes involved in pyruvate degradation were knocked out to increase the flux from pyruvate towards the 2,4-DHB biosynthetic pathway. rsc.orgrsc.org

Optimizing Cofactor Availability: Recognizing that NADPH is a more favorable cofactor for reduction processes under aerobic conditions, researchers have engineered NADPH-dependent OHB reductases. frontiersin.orgnih.gov Overexpression of the pntAB gene, which encodes a membrane-bound transhydrogenase, was used to increase the intracellular supply of NADPH, leading to a 50% increase in the production yield of 2,4-DHB from glucose. frontiersin.orgnih.gov

Blocking Competing Pathways: The gene frmRAB, responsible for converting formaldehyde to formic acid, was deleted to channel more formaldehyde into the 2,4-DHB pathway. rsc.orgrsc.org

Through these systematic metabolic engineering efforts, a production titer of 22.0 g/L of 2,4-DHB in a fed-batch bioreactor has been achieved, representing the highest recorded yield from glucose. acs.org

Table 1: Engineered Metabolic Pathways for 2,4-DHB Production

Starting Material(s)Key Pathway IntermediatesHost OrganismReported Titer
Homoserine2-oxo-4-hydroxybutyrateEscherichia coli5.3 g/L nih.gov
MalateMalate semialdehydeEscherichia coli1.8 g/L nih.gov
Glucose and Methanol2-keto-4-hydroxybutyric acidEscherichia coli14.6 g/L rsc.orgrsc.org
GlucoseL-homoserine, 2-oxo-4-hydroxybutyrateEscherichia coli22.0 g/L acs.org
Ethylene GlycolGlycolaldehyde (B1209225), D-threose, D-threono-1,4-lactone, 2-oxo-4-hydroxybutyrateEscherichia coli0.8 g/L nih.gov

Enzymatic Cascade Reactions and Enzyme Screening for Improved Activity

The construction of efficient synthetic pathways for 2,4-DHB production relies heavily on the identification and engineering of enzymes with high catalytic activity and specificity. nih.govnih.gov Since the substrates in these artificial pathways are often non-natural, extensive enzyme screening and protein engineering are crucial for success.

In the homoserine-based pathway, researchers screened several candidate enzymes that act on structurally similar substrates to identify those with homoserine transaminase and OHB reductase activity. nih.gov For instance, the lactate (B86563) dehydrogenase A from Lactococcus lactis was identified as having OHB reductase activity, which was further improved through structure-based enzyme engineering. nih.gov Similarly, for the malate-based pathway, malate semialdehyde reductase activity was identified through screening natural enzymes and subsequently enhanced by rational design. nih.gov

A significant breakthrough came from engineering the cofactor specificity of the reductase enzyme. nih.govfrontiersin.org The native malate dehydrogenase from E. coli is NAD⁺-dependent. frontiersin.org Through site-directed mutagenesis, key amino acid residues discriminating between NADH and NADPH were identified and altered. nih.gov Specifically, the mutations D34G and I35R were found to increase the specificity for NADPH by over three orders of magnitude. nih.gov This engineered NADPH-dependent OHB reductase, when combined with increased NADPH availability, significantly improved the efficiency of the 2,4-DHB pathway. frontiersin.orgnih.gov

In the pathway utilizing methanol and glucose, dehydrogenases and aldo-keto reductases with higher activity towards 2,4-DHB were screened to improve production. rsc.org The methanol dehydrogenase MDHCn was identified as having high activity, and a mutant, MDHCn (G48F), was created with a three-fold increase in in-vitro activity. rsc.orgrsc.org

An in-vitro enzymatic cascade has also been constructed for the production of D-3,4-dihydroxybutyric acid from D-xylose. rsc.org This cascade utilizes four enzymes: an alditol oxidase from Streptomyces coelicolor, a dihydroxy acid dehydratase from Paralcaligenes ureilyticus, an α-ketoacid decarboxylase from Lactococcus lactis, and a catalase from Aspergillus niger. rsc.org This system achieved a molar yield of 83% without the need for expensive cofactors. rsc.org

Table 2: Enzyme Engineering and Screening for 2,4-DHB Production

Enzyme/ActivityOriginal Source/EnzymeEngineering StrategyImprovement
OHB ReductaseLactococcus lactis lactate dehydrogenase AStructure-based engineeringImproved activity nih.gov
Malate Semialdehyde ReductaseNatural enzyme screenRational designImproved activity nih.gov
OHB ReductaseE. coli malate dehydrogenaseMutational scanning (D34G:I35R)Switched cofactor specificity from NADH to NADPH nih.gov
Methanol DehydrogenaseMDHCnRational analysis (G48F)3-fold increased in-vitro activity rsc.orgrsc.org
Alditol OxidaseStreptomyces coelicolor A3Mutant identificationEnabled NAD-independent oxidation reactions rsc.org

Carbon Atom Economy and Sustainability in Bioprocesses

A key driver for developing bio-based production routes for chemicals like 2,4-DHB is the desire for more sustainable and economically viable processes. rsc.org Carbon atom economy, which measures the efficiency of converting the carbon in the feedstock into the final product, is a critical metric in this regard.

The novel biosynthetic pathway that co-utilizes glucose and methanol demonstrates a high theoretical carbon atom economy. rsc.orgrsc.org In this pathway, one molecule of glucose and two molecules of methanol can be theoretically converted into two molecules of 2,4-DHB with 100% conversion of carbon atoms. rsc.orgrsc.org This high efficiency is a significant advantage over traditional chemical synthesis methods and other biosynthetic routes that may have lower carbon yields due to the formation of byproducts like CO₂.

The development of a five-step synthetic metabolic pathway to produce 2,4-DHB from ethylene glycol also highlights the focus on carbon conservation. nih.gov This pathway is designed so that carbon is fully conserved in the sequence of reactions converting glycolaldehyde (derived from ethylene glycol) to 2,4-DHB. nih.gov The theoretical yield of this pathway is 51% higher than natural pathways that assimilate glycolaldehyde. nih.gov

The use of feedstocks like methanol and ethylene glycol is also a step towards greater sustainability. rsc.orgnih.gov These C1 and C2 compounds can be derived from non-food sources such as CO₂, syngas, or lignocellulosic biomass, thus avoiding competition with the food supply that can occur with sugar-based bioprocesses. rsc.orgnih.gov

Intramolecular Cyclization Reactions of 2,4-Dihydroxybutanoic Acid Derivatives

The bifunctional nature of 2,4-dihydroxybutanoic acid derivatives, possessing both hydroxyl and carboxyl groups (or their protected forms), makes them excellent precursors for intramolecular cyclization reactions. These reactions are crucial for the synthesis of a variety of heterocyclic compounds.

Derivatives of 2,4-dihydroxybutanoic acid can undergo regioselective cyclization to form various heterocyclic structures, including γ-lactones, oxazolidinones, oxazolines, and aziridines. researchgate.net The regioselectivity of these reactions is dictated by the relative reactivity of the nucleophilic groups and the electrophilic centers within the molecule.

For instance, in studies involving 3-amino-2,4-dihydroxybutanoic acid derivatives, the C4-hydroxyl group can act as a nucleophile, attacking the activated carboxyl group at C1 to form a five-membered γ-lactone ring. researchgate.net This process is a classic example of lactonization. The stereochemistry of the starting material directly influences the stereochemistry of the resulting lactone.

Furthermore, the presence of an amino group at the C3 position introduces additional nucleophilic sites, leading to the formation of other fused heterocycles. Through carefully chosen reaction conditions and protecting group strategies, it is possible to achieve selective cyclization. For example, the nitrogen atom of the amino group can participate in cyclization to yield oxazolidinones, oxazolines, and even highly strained aziridines. researchgate.net A study demonstrated that in these reactions with 3-amino-2,4-dihydroxybutanoic acid derivatives, the C3 nitrogen group plays a key role, while the C2 alcohol function showed no tendency to participate in cyclization reactions. researchgate.net

The formation of these heterocycles is not only a testament to the versatility of the 2,4-dihydroxybutanoic acid scaffold but also highlights the importance of controlling regioselectivity and stereoselectivity to access a diverse range of complex molecules.

The strategic use of protecting groups is paramount in directing the outcome of intramolecular cyclization reactions of 2,4-dihydroxybutanoic acid derivatives. By selectively protecting one or more of the reactive functional groups (the two hydroxyls, the carboxyl, and any additional substituents like an amino group), chemists can control which nucleophile attacks which electrophile, thus dictating the cyclization pathway.

In the synthesis of various heterocyclic derivatives from 3-amino-2,4-dihydroxybutanoic acid, the use of orthogonal protecting groups allows for selective deprotection and subsequent cyclization. researchgate.net For example, protecting the C4-hydroxyl group while leaving the C3-amino group free would favor the formation of nitrogen-containing heterocycles. Conversely, protecting the amino group would favor the formation of oxygen-containing heterocycles like γ-lactones.

The nature of the substituents on the carbon backbone also plays a significant role. Electron-withdrawing or electron-donating groups can influence the nucleophilicity and electrophilicity of the reactive centers, thereby affecting the rate and selectivity of the cyclization. The stereochemistry of the substituents is also critical in determining the conformational preferences of the molecule, which in turn can influence the feasibility of certain cyclization pathways and the stereochemical outcome of the reaction.

Nucleophilic Additions and Substitutions Involving Dihydroxybutanoic Acid Intermediates

While direct studies on 2,4-dihydroxybutanoic acid as a reactive intermediate in intermolecular nucleophilic additions and substitutions are not extensively documented in the reviewed literature, its structural motifs are central to many such transformations. The principles of nucleophilic attack on carbonyl groups and substitution at sp3-hybridized carbons are fundamental to its chemistry. uci.edu

In a general sense, the carboxylate form of the molecule, such as 2,4-Dihydroxybutanoic acid lithium , would act as a nucleophile. For instance, the carboxylate anion could participate in SN2 reactions with suitable electrophiles like alkyl halides. uci.edu The hydroxyl groups, particularly the one at C4, can also act as nucleophiles, for example, in ring-opening reactions of epoxides or in additions to carbonyl compounds.

Conversely, the carbonyl carbon of the carboxylic acid or its activated derivatives (e.g., esters, acid chlorides) is an electrophilic center susceptible to nucleophilic attack. nih.gov This is the basis for esterification and amidation reactions. The hydroxyl groups can be transformed into better leaving groups, for example, by tosylation, which would then allow for nucleophilic substitution reactions at the C2 or C4 positions.

The table below summarizes the potential nucleophilic and electrophilic sites in 2,4-dihydroxybutanoic acid and its derivatives, which would govern their role in nucleophilic addition and substitution reactions.

SiteRolePotential Reactions
Carboxylate (C1)NucleophileSN2 with alkyl halides
Carbonyl Carbon (C1)ElectrophileNucleophilic acyl substitution (e.g., esterification, amidation)
C2-HydroxylNucleophileEther formation, esterification
C2-CarbonElectrophile (with leaving group)SN2 reactions
C4-HydroxylNucleophileEther formation, lactonization
C4-CarbonElectrophile (with leaving group)SN2 reactions

Mechanistic Insights into Catalytic Transformations

The synthesis of 2,4-dihydroxybutanoic acid from renewable biomass sources is an area of significant research interest. Understanding the mechanisms of these catalytic transformations is key to developing efficient and sustainable chemical processes.

Lewis acids are effective catalysts for the conversion of biomass-derived sugars, such as glucose and xylose, into valuable platform chemicals. nih.govnih.govunamur.bersc.org While the direct, high-yield catalytic conversion of sugars to 2,4-dihydroxybutanoic acid is a complex challenge, the underlying principles of Lewis acid catalysis are applicable. Lewis acids can activate carbonyl groups and facilitate a variety of reactions, including isomerizations, dehydrations, and carbon-carbon bond cleavage and formation. nih.govnih.gov

In the context of sugar conversion, Lewis acids can catalyze the isomerization of aldoses to ketoses. For example, the isomerization of glucose to fructose (B13574) is a key step in many biorefining processes. nih.gov This transformation is believed to proceed through a series of steps involving coordination of the Lewis acid to the sugar, followed by proton transfers and potentially a hydride shift.

The formation of C4 compounds like 2,4-dihydroxybutanoic acid from C5 or C6 sugars necessarily involves the cleavage of carbon-carbon bonds. The retro-aldol reaction is a key mechanistic pathway for this process. numberanalytics.comresearchgate.netlibretexts.orgwikipedia.orgrsc.org In a retro-aldol reaction, a β-hydroxy carbonyl compound is cleaved into two smaller carbonyl-containing molecules. numberanalytics.comlibretexts.orgwikipedia.org For example, fructose-1,6-bisphosphate (a C6 sugar derivative) is cleaved in glycolysis by the enzyme aldolase (B8822740) into two C3 compounds, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, via a retro-aldol mechanism. wikipedia.org A similar cleavage of a C5 or C6 sugar could lead to C4 and C1 or C2 fragments, which could then be further transformed into 2,4-dihydroxybutanoic acid. The retro-aldol reaction of glucose, for instance, can proceed via a C2 + C4 pathway to generate glycolaldehyde and erythrose. rsc.org

Intramolecular hydride and carbon shifts are also important rearrangements in carbohydrate chemistry. researchgate.net These shifts can lead to the isomerization of the carbon skeleton of sugars. For example, a 1,2-hydride shift is a key step in the Lewis acid-catalyzed isomerization of glucose to fructose. These rearrangements, often in concert with other reactions like retro-aldol condensations and subsequent reductions, are fundamental to the complex reaction networks that transform biomass into smaller, functionalized molecules like 2,4-dihydroxybutanoic acid.

O–N Intramolecular Alkoxycarbonyl Migration in Hydroxyamino Acid Derivatives

While 2,4-dihydroxybutanoic acid is not an amino acid, its derivatives that incorporate an amino group are analogous to hydroxyamino acids. In such derivatives, a significant transformation that can occur is the O–N intramolecular alkoxycarbonyl migration. This reaction is particularly relevant when the hydroxyl or amino groups are protected with alkoxycarbonyl groups, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), which are common in organic synthesis.

This migration is a well-documented phenomenon in hydroxyamino acids, where an alkoxycarbonyl group initially attached to the hydroxyl oxygen migrates to the adjacent amino nitrogen. This transformation typically occurs under mild basic aqueous conditions and proceeds with high efficiency and purity, often without the formation of side products.

The general mechanism for this O- to N-acyl migration is believed to proceed through a cyclic intermediate. The basic conditions facilitate the deprotonation of the amine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester (the O-alkoxycarbonyl group). This forms a five- or six-membered cyclic intermediate, which then collapses to form the more thermodynamically stable carbamate (B1207046) (the N-alkoxycarbonyl group).

For a derivative of 2,4-dihydroxybutanoic acid, such as 2-amino-4-hydroxybutanoic acid (a structural isomer of homoserine), this migration would be a key consideration in any synthetic route involving protective groups. The position of the hydroxyl and amino groups along the carbon chain will influence the feasibility and rate of this intramolecular rearrangement.

Advanced Structural Characterization and Computational Chemical Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of 2,4-Dihydroxybutanoic acid. These techniques provide direct physical evidence of the compound's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 2,4-Dihydroxybutanoic acid, both ¹H NMR and ¹³C NMR spectra provide critical data for confirming its molecular architecture. The ¹H NMR spectrum would reveal distinct signals for the protons on each carbon, with their chemical shifts and splitting patterns confirming the -CH(OH)- and -CH₂OH moieties and their positions relative to the carboxylic acid group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between adjacent protons and directly link protons to their attached carbons, respectively, leaving no ambiguity in the structural assignment. Furthermore, NMR can be instrumental in determining the stereochemistry at the chiral center (C2). Using chiral shift reagents or derivatization with a chiral auxiliary can induce separate signals for the (R)- and (S)-enantiomers, allowing for their differentiation and quantification. While specific spectral data for the lithium salt is not extensively published, predicted spectra are available based on the known structure of the acid np-mrd.org.

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds and their derivatives. 2,4-Dihydroxybutanoic acid, being a polar and non-volatile molecule, is typically derivatized—for instance, by silylation—before GC-MS analysis to increase its volatility d-nb.info.

The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. In the analysis of 2,4-dihydroxybutyrate, specific ions are monitored for its quantification and identification. For example, the ion with a mass-to-charge ratio (m/z) of 219 has been used as a target for quantitative analysis in biological samples d-nb.info. The fragmentation data helps confirm the presence of the dihydroxybutanoate structure. Experimental GC-MS data for 2,4-dihydroxybutanoic acid is available in public databases, providing reference spectra for its identification nih.govfoodb.ca.

Table 1: Key Mass Spectrometry Data for 2,4-Dihydroxybutanoic Acid
TechniqueMonitored Ions (m/z)NotesReference
GC-MS219 (target ion)Used for quantitative analysis of the derivatized compound. d-nb.info
GC-MS103.0, 219.0, 104.0, 131.0, 129.0Top 5 peaks from a reference spectrum, indicating common fragments. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental findings. These studies can predict molecular properties, explore reaction pathways, and explain observed chemical phenomena at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate complex reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states biointerfaceresearch.commdpi.com. For reactions involving 2,4-dihydroxybutanoic acid, such as its biochemical synthesis or its conversion into other valuable chemicals like 1,2,4-butanetriol, DFT can map out the entire reaction pathway researchgate.net. These calculations help identify the most energetically favorable route and the rate-determining step by locating the transition state with the highest energy barrier. This knowledge is crucial for optimizing reaction conditions or designing catalysts.

The biological activity and physical properties of a flexible molecule like 2,4-dihydroxybutanoic acid are heavily influenced by its three-dimensional shape or conformation. Computational methods can be used to perform a conformational analysis by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting structure. This process generates an energetic landscape that identifies the most stable, low-energy conformers and the energy barriers between them. Understanding the preferred conformations is essential for predicting how the molecule will interact with biological targets, such as enzymes, or how it will pack in a crystal lattice.

Theoretical calculations are increasingly used to predict the chemical reactivity and selectivity of molecules. DFT can be employed to calculate various electronic properties, often referred to as conceptual DFT descriptors, that govern a molecule's behavior in a chemical reaction researchgate.netnih.gov. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential on the molecular surface, and various indices that quantify local reactivity. For 2,4-dihydroxybutanoic acid lithium, these calculations can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, thereby forecasting its reactivity and the likely outcome of its reactions. This predictive power is invaluable in designing new synthetic routes and in the rational design of catalysts for specific transformations nih.govmdpi.com.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into how a compound like this compound might interact with its surrounding environment, such as solvent molecules or biological macromolecules. These simulations can predict binding affinities, conformational changes upon binding, and the thermodynamics of interaction.

Despite the potential of MD simulations to unravel the complex interaction landscape of this compound, a thorough review of existing research indicates that specific studies employing this methodology for this particular compound have not been published. The scientific community has utilized MD simulations extensively to investigate related systems, such as the behavior of lithium ions in various electrolyte solutions for battery applications. These studies focus on the solvation structure of lithium ions and their transport properties, which are crucial for the development of energy storage devices. However, this body of research does not extend to the specific interactions with 2,4-dihydroxybutanoate.

The absence of dedicated molecular dynamics simulation studies on this compound presents an opportunity for future research. Such investigations could provide a deeper understanding of its behavior in different chemical and biological contexts. For instance, simulations could explore its chelation with the lithium ion, its hydration shell, and its potential to interact with biological targets, offering a theoretical framework to complement and guide future experimental work.

Applications As a Versatile Platform Chemical and Advanced Organic Intermediate

Utilization in Complex Organic Synthesis

The compound's utility in organic synthesis is marked by its role as a precursor to high-value chemicals and as a key component in the synthesis of therapeutically important molecules.

2,4-Dihydroxybutanoic acid and its derivatives are recognized as valuable chiral building blocks. nih.govresearchgate.net The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. The lithium salt form can facilitate specific reactions and improve handling and stability. sioc.ac.cn Through various chemical manipulations of its functional groups, 2,4-dihydroxybutanoic acid lithium can be converted into a diverse array of high-value intermediates. These intermediates are then used in the synthesis of complex natural products, agrochemicals, and other specialty chemicals.

The significance of 2,4-dihydroxybutanoic acid derivatives is particularly evident in the pharmaceutical sector. (S)-3,4-dihydroxybutyric acid, a related isomer, is a known valuable chiral biomass for synthesizing statin-class drugs. nih.govresearchgate.net Statins are a class of drugs used to lower cholesterol levels and are among the most prescribed medications worldwide. The specific stereochemistry of the dihydroxybutanoic acid backbone is a critical feature in the pharmacophore of these drugs.

Furthermore, derivatives of dihydroxybutanoic acid can serve as precursors in the synthesis of L-carnitine. nih.gov L-carnitine is an essential compound for fatty acid metabolism in the body. nih.gov The synthesis of L-carnitine often involves the use of chiral precursors to ensure the production of the biologically active L-isomer. google.com The versatility of this compound makes it a valuable starting material for creating the necessary chiral synthons for these important therapeutic agents.

Role in Polymer Science and Biomaterials Chemistry

The biocompatibility and biodegradability of monomers derived from natural sources have propelled research into new types of polymers. 2,4-dihydroxybutanoic acid is at the forefront of this research, serving as a key precursor for a new generation of environmentally friendly and medically relevant polymers. anr.fr

2,4-dihydroxybutanoic acid is considered a promising non-natural monomer for producing new bio-sourced and biodegradable polymers. anr.fr The resulting polymers are expected to have favorable properties for applications in packaging, agriculture, and medicine, where biodegradability is a key advantage. The ability to produce this monomer from renewable resources further enhances its appeal as a sustainable building block for the bioeconomy. anr.fr

Derivatives of dihydroxybutanoic acid, such as its epoxide form, can be copolymerized with carbon dioxide to produce polycarbonates. nih.govresearchgate.netresearchgate.net This process is particularly noteworthy as it utilizes CO2, a greenhouse gas, as a comonomer. The resulting poly(3,4-dihydroxybutyric acid carbonate) and related structures are degradable and have potential applications as biocompatible materials. nih.govresearchgate.netresearchgate.net Research has demonstrated the synthesis of such polycarbonates with high carbonate linkage selectivity and controlled regioselectivity. nih.govresearchgate.net

A significant advantage of using 2,4-dihydroxybutanoic acid derivatives in polymer synthesis is the ability to create functional polymers. The pendant carboxylate group can be modified either before or after polymerization to introduce a variety of functionalities. nih.govresearchgate.netresearchgate.net This allows for the design of polymers with tailored properties, such as specific degradation rates, drug-carrying capabilities, or targeted cell interactions. For instance, water-soluble platinum-polymer conjugates have been synthesized from poly(3,4-dihydroxybutyric acid carbonate), suggesting their potential as drug delivery carriers. nih.govresearchgate.netresearchgate.net The degradation of these polymers can be controlled, breaking down into non-toxic, naturally occurring or readily metabolized small molecules. researchgate.netresearchgate.net

Interactive Data Table: Properties of 2,4-Dihydroxybutanoic acid

Property Value Reference
Molecular Formula C4H8O4 guidechem.com
Molecular Weight 120.10 g/mol sigmaaldrich.com
CAS Number 1518-62-3 guidechem.com
Synonyms (±)-2,4-Dihydroxybutyric acid lithium salt, 2,4-Dihydroxybutanoate guidechem.com

Interactive Data Table: Research Findings on Polymers from Dihydroxybutanoic Acid Derivatives

Polymer Monomers Key Findings Potential Applications Reference
Poly(tert-butyl 3,4-dihydroxybutanoate carbonate)rac-3,4-epoxy-tert-butylbutanoate and CO2>99% carbonate linkages, 100% head-to-tail regioselectivity, Tg of 37°C.Biocompatible and biodegradable materials. nih.govresearchgate.netresearchgate.net
Poly(3,4-dihydroxybutyric acid carbonate)Derived from poly(tert-butyl 3,4-dihydroxybutanoate carbonate)Degradable in water (pH=8) at 37°C to biomasses.Platinum drug delivery carriers. nih.govresearchgate.netresearchgate.net

Analytical Methodologies in Biochemical and Metabolomics Research

Quantitative and Qualitative Analysis in Biological Matrices

The accurate measurement of 2,4-Dihydroxybutanoic acid in complex biological samples is crucial for understanding its physiological and pathological roles. While the compound is often supplied as a stable lithium salt for research purposes, analytical methods typically focus on the detection of the 2,4-dihydroxybutanoate anion in biofluids. sigmaaldrich.com

Gas Chromatography–Mass Spectrometry (GC-MS) for Detection and Identification in Biofluids

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the quantification and identification of 2,4-Dihydroxybutanoic acid in various biological fluids, including urine and serum. d-nb.infonih.gov This method offers high sensitivity and specificity, allowing for the detection of even trace amounts of the analyte. medchemexpress.com

The standard GC-MS procedure for 2,4-Dihydroxybutanoic acid involves a derivatization step to increase its volatility. A common agent used for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) ethers. d-nb.infonih.gov This derivatization is essential for the compound to be amenable to gas chromatography.

Studies have established validated GC-MS methods for the routine quantification of 2,4-Dihydroxybutanoic acid, along with other organic acids, in human biofluids. d-nb.infonih.gov These methods are critical in clinical diagnostics, particularly for identifying metabolic disorders where elevated levels of this compound may be observed. For instance, while typically absent or present in trace amounts in the urine of healthy individuals, increased concentrations of 2,4-Dihydroxybutanoic acid have been noted in certain metabolic conditions. sigmaaldrich.commedchemexpress.com

Endogenous levels of 2,4-Dihydroxybutanoic acid have been quantified in healthy volunteers, providing a baseline for clinical comparisons. The established concentration ranges in serum and urine are presented in the table below.

Endogenous Concentrations of 2,4-Dihydroxybutanoic Acid in Human Biofluids d-nb.infonih.gov
Biological MatrixConcentration Range (mg/L)Number of Volunteers
Serum<0.12–1.38101
Urine0.72–26.2132

Multivariant Analysis Techniques for Metabolite Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently employs multivariant analysis techniques to interpret complex datasets. In the context of 2,4-Dihydroxybutanoic acid, these statistical methods are instrumental in identifying its relationship with other metabolites and its association with specific physiological or pathological states. nih.gov

Metabolomic studies utilizing GC-MS have successfully profiled a wide array of metabolites, including 2,4-Dihydroxybutanoic acid, in biological samples. nih.gov By applying multivariant statistical analyses such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to the generated data, researchers can discern patterns and identify metabolites that are significantly altered between different experimental groups. plos.org This approach has been pivotal in uncovering potential biomarkers for various conditions. For example, metabolomic profiling of plasma in acute myeloid leukemia (AML) patients revealed correlations between certain metabolites and specific gene mutations, highlighting the power of these techniques in understanding disease metabolism. nih.gov

Elucidation of Endogenous and Exogenous Metabolic Pathways Involving Dihydroxybutanoic Acid

While 2,4-Dihydroxybutanoic acid is found endogenously, its metabolic origins are not fully elucidated in humans. It is considered a secondary metabolite, meaning it is not essential for primary metabolic functions but may have roles in signaling or arise from the incomplete metabolism of other compounds. hmdb.ca In microorganisms, however, several synthetic metabolic pathways for the production of 2,4-Dihydroxybutanoic acid have been engineered, shedding light on potential biosynthetic routes. nih.govnih.govnih.gov

These engineered pathways in organisms like Escherichia coli provide a framework for understanding how 2,4-Dihydroxybutanoic acid can be synthesized from various precursors. Key synthetic routes that have been developed include:

From Homoserine: A two-step pathway that converts the natural amino acid L-homoserine into 2,4-Dihydroxybutanoic acid. This involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB. nih.govnih.gov

From Malate (B86768): A three-step pathway starting from the Krebs cycle intermediate, malate. This pathway involves the activities of a malate kinase, a malate semialdehyde dehydrogenase, and a malate semialdehyde reductase. nih.gov

From Ethylene (B1197577) Glycol: A five-step pathway that converts ethylene glycol into 2,4-Dihydroxybutanoic acid via glycolaldehyde (B1209225) and D-threose. nih.gov

From Methanol (B129727) and Glucose: A novel pathway that utilizes methanol and glucose as co-substrates to produce 2,4-Dihydroxybutanoic acid through key intermediates like formaldehyde (B43269) and 2-keto-4-hydroxybutyric acid. rsc.orgrsc.org

These synthetic pathways not only demonstrate the biochemical feasibility of producing 2,4-Dihydroxybutanoic acid but also provide valuable models for studying the enzymes and intermediates that could be involved in its endogenous metabolism.

In Vitro Enzyme Activity Assays Related to Dihydroxybutanoic Acid Biosynthesis and Transformation

The characterization of enzymes involved in the biosynthesis and degradation of 2,4-Dihydroxybutanoic acid is fundamental to understanding its metabolic role. In vitro enzyme activity assays are essential tools for this purpose, allowing for the detailed study of enzyme kinetics and substrate specificity. biorxiv.org

Spectrophotometric assays are commonly employed to measure the activity of oxidoreductases, a class of enzymes that catalyze the reduction of 2-oxo-4-hydroxybutyrate (OHB) to 2,4-Dihydroxybutanoic acid. nih.govcreative-enzymes.com These assays typically monitor the change in absorbance of a redox cofactor, such as NADH or NADPH, at a specific wavelength (commonly 340 nm). rsc.orgnih.gov The rate of decrease in NAD(P)H concentration is directly proportional to the enzyme's activity.

Researchers have used these assays to screen and engineer enzymes with improved activity and specificity for the production of 2,4-Dihydroxybutanoic acid. For example, the activity of various dehydrogenases and aldo-keto reductases has been assessed to find the most efficient enzymes for the conversion of OHB. rsc.orgrsc.org Furthermore, enzyme engineering efforts have successfully altered the cofactor specificity of enzymes like E. coli malate dehydrogenase to favor NADPH, which can be more advantageous for reductive biosynthesis under aerobic conditions. nih.govnih.gov

The table below summarizes key enzymes involved in the synthetic pathways leading to 2,4-Dihydroxybutanoic acid and the methods used to assay their activity.

Enzymes and Assays in 2,4-Dihydroxybutanoic Acid Biosynthesis
EnzymeReaction CatalyzedAssay MethodReference
Homoserine TransaminaseL-Homoserine → 2-Oxo-4-hydroxybutyrateCoupled enzyme assay or HPLC-based quantification nih.govnih.gov
OHB Reductase (e.g., engineered Lactate (B86563) Dehydrogenase or Malate Dehydrogenase)2-Oxo-4-hydroxybutyrate + NAD(P)H → 2,4-Dihydroxybutanoic acid + NAD(P)+Spectrophotometric assay monitoring NAD(P)H oxidation at 340 nm nih.govnih.gov
Malate KinaseMalate + ATP → Malyl-phosphate + ADPCoupled enzyme assay or quantification of products nih.gov
Malate Semialdehyde DehydrogenaseMalyl-phosphate + NAD(P)H → Malate semialdehyde + NAD(P)+ + PiSpectrophotometric assay monitoring NAD(P)H oxidation nih.gov
Malate Semialdehyde ReductaseMalate semialdehyde + NAD(P)H → 2,4-Dihydroxybutanoic acid + NAD(P)+Spectrophotometric assay monitoring NAD(P)H oxidation nih.gov
Methanol DehydrogenaseMethanol + NAD+ → Formaldehyde + NADHSpectrophotometric assay monitoring NADH formation at 340 nm rsc.org

Emerging Research Frontiers and Future Directions

Development of Novel, Sustainable Synthetic Methodologies

The shift towards a bio-based economy has spurred the development of sustainable methods for producing platform chemicals. anr.fr For 2,4-dihydroxybutanoic acid, this involves moving away from petrochemical-based syntheses, which are often not economically viable, towards biosynthetic pathways using renewable feedstocks. rsc.org Researchers have successfully engineered microorganisms, primarily Escherichia coli, to produce 2,4-DHB from various renewable sources.

Key strategies involve the design of artificial metabolic pathways, as no natural pathway for 2,4-DHB biosynthesis is known. nih.govnih.gov One successful approach starts from the natural amino acid homoserine, converting it to 2-oxo-4-hydroxybutyrate (OHB) via a transaminase, followed by the reduction of OHB to 2,4-DHB using an OHB reductase enzyme. nih.govgoogle.com Another synthetic pathway begins with the Krebs cycle intermediate, malate (B86768). nih.gov

More recent and highly efficient methods utilize feedstocks like glucose and methanol (B129727). rsc.orgrsc.org In one innovative pathway, engineered E. coli converts methanol to formaldehyde (B43269), which then condenses with pyruvate (B1213749) (from glycolysis) to form the key intermediate 2-keto-4-hydroxybutyric acid. rsc.org This intermediate is subsequently reduced to 2,4-DHB. rsc.org This particular pathway demonstrates high carbon atom economy, theoretically allowing the biotransformation of one glucose molecule and two methanol molecules into two molecules of 2,4-DHB. rsc.orgrsc.org Through systematic metabolic engineering, including the screening of more efficient enzymes and knocking out competing pathways, researchers have significantly improved production titers, reaching up to 14.6 g/L in bioreactors. rsc.org

Starting MaterialKey IntermediatesHost OrganismReported Titer/YieldReference(s)
Homoserine2-Oxo-4-hydroxybutyrate (OHB)Escherichia coli5.3 g/L nih.gov
MalateMalate semialdehydeEscherichia coli1.8 g/L nih.gov
Glucose & Methanol2-Keto-4-hydroxybutyric acidEscherichia coli14.6 g/L rsc.org
Glucose2-Oxo-4-hydroxybutyrate (OHB)Escherichia coli0.25 mol/mol Glucose nih.govnih.gov

Exploration of Untapped Reactivity Profiles and Catalytic Systems

The reactivity of the two hydroxyl groups and the carboxylic acid function in 2,4-dihydroxybutanoic acid makes it a versatile precursor for various valuable chemicals. nih.govrsc.org A primary application driving its research is its role as a precursor to 2-hydroxy-4-(methylthio)butyrate (HMTB), an analogue of the essential amino acid methionine used extensively in animal feed. rsc.orgnih.govnih.gov This conversion highlights the targeted reactivity of the molecule's functional groups.

Beyond this, 2,4-dihydroxybutanoic acid is being explored as a novel bio-based monomer for the synthesis of new biocompatible and biodegradable polymers. anr.fr The POLYDHB project, for instance, aims to use 2,4-DHB and its lactone or lactide derivatives to develop new polyesters through chemocatalytic processes. anr.fr This research opens up the potential for creating advanced materials with tailored properties from a renewable source. The reactivity of related derivatives, such as the regioselective cyclization of 3-amino-2,4-dihydroxybutanoic acid derivatives to form functionalized γ-lactones and other heterocycles, further illustrates the synthetic potential residing in this chemical scaffold. researchgate.net

The development of synthetic pathways for 2,4-DHB has simultaneously advanced the understanding and engineering of catalytic systems. The biosynthetic routes rely on a cascade of enzymatic catalysts, including:

Transaminases: To convert the amino group of homoserine into a carbonyl group. nih.govgoogle.com

Reductases/Dehydrogenases: To reduce the keto-intermediate (OHB) to the final dihydroxy acid product. nih.govrsc.org Researchers have successfully engineered these enzymes, such as lactate (B86563) dehydrogenase and malate dehydrogenase, to improve their activity and specificity towards the non-natural substrate. nih.govnih.gov

Kinases and Aldehyde Dehydrogenases: Used in the pathway starting from malate. nih.gov

The lithium cation in 2,4-dihydroxybutanoic acid lithium could also play a role in modulating reactivity and catalysis. While direct catalytic applications of this specific lithium salt are not yet widely reported, lithium salts, in general, are known to influence reaction pathways, for example, by acting as Lewis acids or by altering the properties of solvents like ionic liquids to enhance processes such as cellulose (B213188) dissolution. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of catalysts and materials. In the context of 2,4-dihydroxybutanoic acid, computational approaches are implicitly and explicitly driving progress.

The engineering of enzymes with improved activity for 2,4-DHB synthesis heavily relies on structure-based rational design. nih.govnih.gov This process involves:

Homology Modeling: Creating 3D models of target enzymes.

Molecular Docking: Simulating the binding of substrates like 2-oxo-4-hydroxybutyrate within the enzyme's active site.

Mutational Analysis: Identifying key amino acid residues that can be mutated to enhance substrate specificity and catalytic efficiency. nih.govnih.gov

Looking forward, computational modeling can be further applied to:

Predict Polymer Properties: Simulate the polymerization of 2,4-dihydroxybutyrolactone to predict the mechanical, thermal, and degradation properties of the resulting polyesters.

Design Novel Catalysts: Model the interaction of this compound with various catalytic species to design efficient catalysts for its conversion into other high-value chemicals.

Explore Conformational Landscapes: Understand how the lithium ion interacts with the dihydroxybutanoate anion and how this interaction influences its reactivity in different chemical environments.

Integration into Circular Bioeconomy Frameworks

The production and application of 2,4-dihydroxybutanoic acid and its lithium salt are intrinsically linked to the principles of a circular bioeconomy. anr.fr This economic model aims to replace fossil-based resources with renewable biomass, minimize waste, and create sustainable, closed-loop systems.

The biosynthesis of 2,4-DHB from renewable feedstocks like glucose and even C1 compounds like methanol is a prime example of valorizing biomass. anr.frrsc.org Methanol is an attractive non-food feedstock that can be produced from various waste streams, fitting perfectly into the circular economy concept. rsc.org The high theoretical carbon atom economy of the biosynthetic pathway from glucose and methanol further enhances its sustainability profile. rsc.orgrsc.org

The primary applications of 2,4-DHB align with the goals of a circular bioeconomy:

Bio-based Chemicals: Its use as a precursor for the methionine analogue HMTB provides a bio-based route to a crucial feed additive. rsc.orgnih.gov

Biodegradable Polymers: The development of new biocompatible and biodegradable polymers from 2,4-DHB directly addresses the problem of plastic pollution by creating materials designed to degrade safely at the end of their life cycle. anr.fr

By serving as a bridge between renewable raw materials and high-value, biodegradable products, this compound is positioned as a key platform chemical for building a more sustainable and circular industrial ecosystem.

Q & A

Q. What are the key physicochemical properties of 2,4-dihydroxybutanoic acid lithium, and how do they influence experimental handling?

  • Methodological Answer : Key properties include molecular formula (C₄H₈O₄), molecular weight (120.104 g/mol), density (1.42 g/cm³), and boiling point (412°C at 760 mmHg) . These parameters dictate solubility, stability, and storage conditions. For example, its high boiling point suggests low volatility, requiring reflux setups for reactions. Density measurements are critical for volumetric calculations in solution preparation. Researchers should use thermogravimetric analysis (TGA) to assess thermal stability and dynamic light scattering (DLS) to study aggregation in aqueous solutions.

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₈O₄
Molecular Weight120.104 g/mol
Density1.42 g/cm³
Boiling Point412°C (at 760 mmHg)

Q. What synthetic strategies are employed to prepare this compound, and how can reaction yields be optimized?

  • Methodological Answer : While direct synthesis routes are not explicitly detailed in the provided evidence, analogous methods for hydroxybutanoic acid derivatives involve oxidation and hydroxylation steps. For instance, Jones reagent (CrO₃/H₂SO₄) is commonly used to oxidize diols to carboxylic acids . To optimize yields:
  • Use anhydrous solvents (e.g., acetone) to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Adjust pH during lithium salt formation (e.g., neutralization with LiOH) to ensure complete proton exchange.

Advanced Research Questions

Q. How does this compound function as a biomarker in diabetic complications, and what experimental designs validate its predictive value?

  • Methodological Answer : In longitudinal cohort studies, elevated levels of 2,4-dihydroxybutanoic acid correlate with ≥30% decline in estimated glomerular filtration rate (eGFR) and retinopathy progression in diabetic patients . To validate its predictive utility:

Cohort Design : Enroll patients with baseline diabetes and track eGFR/retinopathy over 5 years.

Sampling : Collect serum/urine samples at regular intervals for LC-MS metabolomic profiling .

Data Analysis : Apply multivariate analysis (e.g., partial least squares-discriminant analysis, PLS-DA) to distinguish progressors from non-progressors. ROC curves (AUROC >0.97) confirm diagnostic accuracy .

Q. Table 2: Biomarker Validation Metrics

MetricValue (Mean ± SD)Source
AUROC0.99 (95% CI: 0.876–0.997)
Sensitivity (Recall)0.92

Q. What analytical techniques are optimal for quantifying this compound in biological matrices, and how are interferences mitigated?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) for separation. Electrospray ionization (ESI) in negative mode enhances detection sensitivity .
  • Interference Mitigation :
  • Apply solid-phase extraction (SPE) to remove lipids/proteins.
  • Use isotopic internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects.

Q. How can researchers resolve discrepancies between 2,4-dihydroxybutanoic acid and its isomers (e.g., 3,4-dihydroxybutanoic acid) in metabolomic studies?

  • Methodological Answer : Isomeric differentiation requires:
  • Tandem MS (MS/MS) : Compare fragmentation patterns. For example, 2,4-dihydroxybutanoic acid produces distinct daughter ions (e.g., m/z 73, 85) versus 3,4-dihydroxybutanoic acid .
  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., β-cyclodextrin) to separate enantiomers .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C chemical shifts; the 2,4 isomer shows unique coupling constants for hydroxyl protons .

Data Contradiction Analysis

Q. How should conflicting reports about the metabolic roles of this compound be addressed?

  • Methodological Answer : Contradictions (e.g., its association with both eGFR decline and retinopathy ) may arise from:

Population Heterogeneity : Stratify analyses by comorbidities (e.g., hypertension) or genetic factors.

Sample Preparation : Standardize pre-analytical protocols (e.g., fasting vs. non-fasting samples).

Statistical Adjustments : Use multivariate models to control for confounders (e.g., HbA1c, age).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.